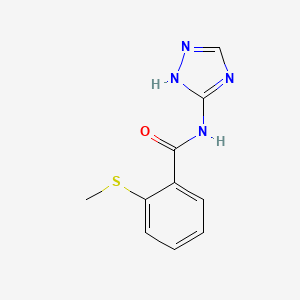
2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide, commonly known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MTB is a member of the benzamide family and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of MTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inflammation is also believed to be inhibited by MTB through the suppression of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
MTB has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of inflammation. MTB has also been shown to have antioxidant properties and can protect cells from oxidative stress. In animal studies, MTB has been shown to have a low toxicity profile and minimal adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MTB is not readily available commercially, and its synthesis requires expertise in organic chemistry. Additionally, the mechanism of action of MTB is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of MTB. In medicine, MTB has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in humans. In agriculture, MTB has potential as a natural herbicide, and further studies are needed to determine its effectiveness and environmental impact. In material sciences, MTB can be used to synthesize MOFs with potential applications in gas storage and separation, and further studies are needed to optimize their properties. Overall, MTB has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of MTB involves several steps that require careful attention to detail. The first step involves the preparation of 2-amino-4H-1,2,4-triazole, which is then reacted with methylthioisocyanate to form 2-(methylthio)-4H-1,2,4-triazole. The final step involves the reaction of 2-(methylthio)-4H-1,2,4-triazole with 4-chlorobenzoyl chloride to form MTB.
Aplicaciones Científicas De Investigación
MTB has been extensively studied for its potential application in various fields, including agriculture, medicine, and material sciences. In agriculture, MTB has been shown to have herbicidal properties and can be used to control the growth of weeds. In medicine, MTB has been shown to have anti-inflammatory and anticancer properties and can be used to treat various diseases. In material sciences, MTB has been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSQOSVHQBGOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)
![4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol](/img/structure/B5291300.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5291301.png)
![N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291307.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
![2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5291341.png)
![3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5291346.png)